Sulfate

Vue d'ensemble

Description

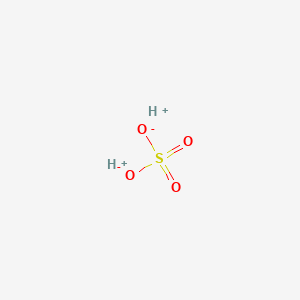

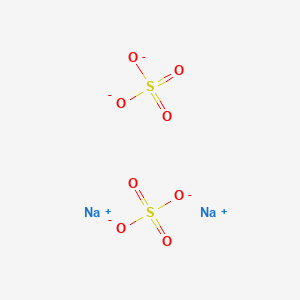

Sulfate is a chemical compound composed of sulfur and oxygen atoms . It forms salts with various elements, including sodium, potassium, calcium, magnesium, and ammonium . Sulfate ions are found in the environment as a result of atmospheric and terrestrial processes .

Synthesis Analysis

Sulfate can be synthesized through various methods. One strategy involves the development of a tributylsulfoammonium betaine, which provides a high-yielding route to organosulfates . Another method uses purified ozone reacting with sodium sulfite solution to produce O-17 enriched sulfate .

Molecular Structure Analysis

The sulfate ion is composed of one sulfur atom surrounded by four oxygen atoms. Two of the oxygen atoms form S=O bonds and the other two form S-O- bonds . The sulfate ion has a tetrahedral geometry based on the VSEPR theory .

Chemical Reactions Analysis

Sulfate ion is a very weak base, while HSO4- is a fairly strong acid . Sulfate ion undergoes negligible hydrolysis in aqueous solution . Sulfate can easily link with metals, with the oxygen atoms in the sulfate ion acting as ligands and attracting the metal to form a bridge or connection .

Physical And Chemical Properties Analysis

Ionic sulfates are easily soluble in water . Some exceptions that are insoluble include lead (II) sulfate and barium sulfate . Sulfate ion is a very weak base and undergoes negligible hydrolysis in aqueous solution .

Applications De Recherche Scientifique

Synthesis of Sulfated Molecules

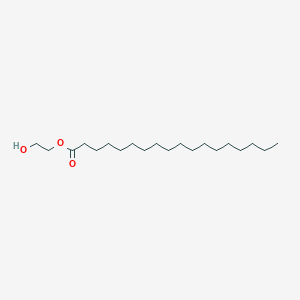

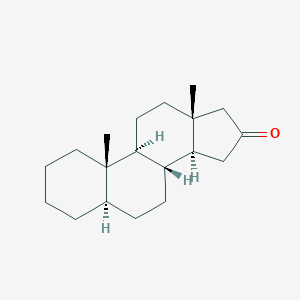

Sulfate plays a crucial role in the synthesis of organosulfates, which are important in various biological processes . Organosulfates are involved in xenobiotic metabolism and the downstream signaling of steroidal sulfates in disease states . They also facilitate molecular interactions and protein ligand binding at the cellular surface .

Drug Discovery

Sulfate groups on glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and chondroitin sulfate, are of interest in drug discovery . They facilitate molecular interactions and protein ligand binding at the cellular surface . For example, heparin (an anticoagulant), avibactam® (a β-lactamase inhibitor), and sotradecol (a treatment for varicose veins) contain organosulfate motifs .

Biological Roles in Biomedical and Environmental Engineering

Sulfate radicals (SO 4− ·) play important biological roles in biomedical and environmental engineering . They have advantages such as a longer half-life and higher oxidation potential compared to other common free radicals . These properties have led to significant contributions in biology and environmental engineering .

Antimicrobial, Antitumor, and Disinfection Applications

Sulfate radicals (SO 4− ·) are used in antimicrobial, antitumor, and disinfection applications . Their longer half-life and higher oxidation potential bring unexpected effects, making them a promising tool in these fields .

Groundwater Remediation

Sulfate reduction reactions play a significant role in mediating redox conditions and biogeochemical processes for subsurface systems . They serve as the basis for innovative in-situ methods for groundwater remediation .

Environmental Remediation

Sulfate radicals (SO 4− ·) are used in environmental remediation . Nanomaterials have been explored that can efficiently activate peroxymonosulfate (PMS) and peroxydisulfate (PDS), which are used to generate SO 4− · for environmental applications .

Mécanisme D'action

Target of Action

Sulfate, also known as Sulphate, is a compound that interacts with various targets in the body. It plays a crucial role in the functioning of proteins and carbohydrates . In the context of sulfate-reducing bacteria (SRB), sulfate serves as the terminal electron acceptor in the respiratory chain, producing large quantities of inorganic sulfide .

Mode of Action

Sulfate’s mode of action is diverse and depends on the specific context. For instance, in the case of Sulfa drugs, they work by binding and inhibiting a specific enzyme called dihydropteroate synthase (DHPS), which is critical for the synthesis of folate, an essential nutrient .

Biochemical Pathways

Sulfate is involved in various biochemical pathways. In the dissimilatory pathway, sulfate is reduced to sulfide by anaerobic microorganisms . Both pathways start from the activation of sulfate by reaction with ATP to form adenylyl sulfate (APS) . In the case of sulfate-reducing prokaryotes, the sulfate is taken up from the environment by low- or high-affinity sulfate transporters and becomes activated with ATP in the cytoplasm by the enzyme ATP sulfurylase (Sat) to form APS .

Pharmacokinetics

The pharmacokinetics of sulfate can vary depending on the specific compound and route of administration. For instance, when Magnesium sulfate is administered intravenously, the onset of action occurs within minutes, and effects persist for 30 minutes after the infusion is stopped .

Result of Action

The result of sulfate’s action can be diverse and context-dependent. For instance, in the case of Magnesium sulfate, it is used as an anticonvulsant, a cathartic, and an electrolyte replenisher in the treatment of pre-eclampsia and eclampsia. It causes direct inhibition of action potentials in myometrial muscle cells .

Action Environment

Sulfate-reducing bacteria (SRB) represent a group of prokaryotic microorganisms that are widely spread in the anoxic environment (seabed, riverbed and lakebed sediments, mud, intestinal tract of humans and animals, metal surfaces) . The environmental factors can influence the action, efficacy, and stability of sulfate. For instance, sulfate availability in the soil environment can be altered by weathering of S-containing minerals, activities of soil microbes dissimilating organic S compounds, and changes in climate conditions, as well as anthropogenic factors affecting deposition of S to the ecosystem .

Orientations Futures

The mechanisms of sulfate uptake and internal distribution are more complex than could have ever been anticipated. Future research directions include further understanding the structural information encoded in these molecules forms the basis for attempting to understand the complex biology they mediate . Another future direction is the application of sulfate radicals in water disinfection, which has become a very promising technology .

Propriétés

IUPAC Name |

sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4S-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042425 | |

| Record name | Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfate | |

CAS RN |

14808-79-8, 18785-72-3 | |

| Record name | Sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfate-35S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018785723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfate ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IS9N8KPMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

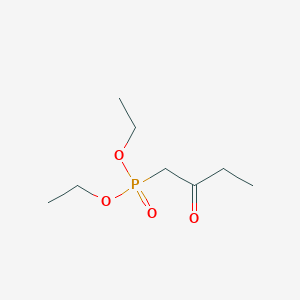

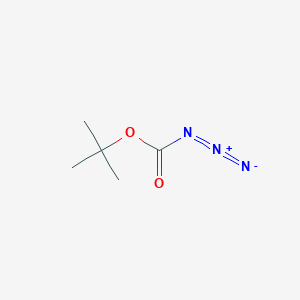

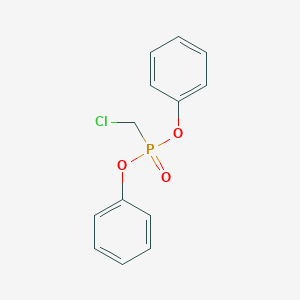

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

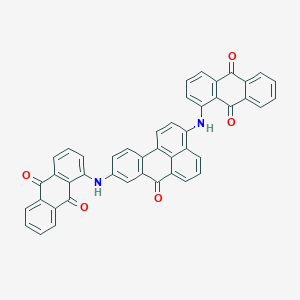

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)